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Compound of Interest

Compound Name: 3,4-0-Isopropylidene-shikimic acid

Cat. No.: B8019588

Audience: Researchers, scientists, and drug development professionals.

Introduction: Shikimic acid, a key chiral building block sourced from nature, is a cornerstone of
asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules.
[1][2][3] Its rigid cyclohexene core, adorned with multiple stereocenters and functional groups,
makes it an ideal starting material for the synthesis of complex molecular targets.[2] Protecting
group chemistry is pivotal in unlocking the synthetic potential of polyfunctional molecules like
shikimic acid. The selective protection of the C3 and C4 hydroxyl groups as a 3,4-o-
isopropylidene acetal (ketal) yields 3,4-o-Isopropylidene-shikimic acid. This manipulation
masks the cis-diol, enabling chemists to perform regioselective reactions on the remaining C5
hydroxyl group, the C1 carboxylic acid, and the double bond, thereby providing a reliable
pathway to a variety of complex and high-value molecules.

These notes detail the application of 3,4-o-Isopropylidene-shikimic acid and its derivatives
as versatile synthons, with a primary focus on the industrial synthesis of the antiviral drug
oseltamivir and the development of novel cytotoxic agents.

Application 1: Synthesis of Oseltamivir Phosphate
(Tamiflu®)

The most prominent application of shikimic acid and its protected derivatives is in the industrial
synthesis of oseltamivir phosphate, a potent neuraminidase inhibitor used for the treatment of
influenza A and B.[4][5][6] The synthesis leverages the inherent chirality of the starting material
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to establish the three stereocenters present in the final drug molecule.[4] The use of the 3,4-0-
isopropylidene protected intermediate is a key strategy in several synthetic routes.[5]

Synthetic Workflow and Key Transformations

The overall strategy involves the conversion of (-)-shikimic acid to a protected intermediate,
followed by a series of stereocontrolled transformations to install the required amino and pentyl
ether side chains. A representative synthetic route starting from the protected ethyl
(3R,4S,5R)-3,4-O-isopropylidene shikimate involves the stereoselective opening of an epoxide
intermediate, followed by the introduction of an azide as a precursor to the C5-amino group.

Click to download full resolution via product page
Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.

Quantitative Data for Oseltamivir Synthesis

The efficiency of oseltamivir synthesis is critical. Various routes have been optimized to
maximize the overall yield from (-)-shikimic acid.
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Parameter Synthesis Route A[7][8] Synthesis Route B[5]

Starting Material (-)-Shikimic Acid Etr_“f' 34-O-isopropylidene
shikimate (2)

Number of Steps 8 11

Overall Yield ~47% ~44%

Key Intermediate Trimesylate (3) Epoxide (2)

Nitrogen Source Sodium Azide (NaNs) Sodium Azide (NaNs)

Final Product Purity High purity reported High purity reported

Experimental Protocol: Synthesis of Ethyl
(3R,4S,5R)-3,4-O-isopropylidene-5-oxiranyl-cyclohex-1-
ene-1-carboxylate (Epoxide Intermediate)

This protocol is based on synthetic routes that utilize an epoxide intermediate derived from the
protected shikimate ester.[5]

e Preparation of Ethyl 3,4-O-isopropylidene shikimate (2):

[¢]

To a suspension of (-)-shikimic acid (1 equiv.) in absolute ethanol, add thionyl chloride
(SOCI2) dropwise at 0 °C.

o Allow the reaction to warm to room temperature and stir for 12 hours to yield ethyl
shikimate.

o Dissolve the crude ethyl shikimate in acetone and add 2,2-dimethoxypropane and a
catalytic amount of p-toluenesulfonic acid (p-TSA).

o Stir the mixture at room temperature for 4 hours. Neutralize with triethylamine (EtsN) and
concentrate under reduced pressure.

o Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford
ethyl 3,4-O-isopropylidene shikimate.
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e Mesylation of the C5-Hydroxyl Group:

o

Dissolve ethyl 3,4-O-isopropylidene shikimate (1 equiv.) in anhydrous dichloromethane
(DCM) and cool to 0 °C.

o Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl
chloride (MsCl, 1.2 equiv.).

o Stir the reaction at O °C for 1 hour.

o Quench the reaction with saturated agueous sodium bicarbonate (NaHCO3s) and extract
with DCM.

o Dry the combined organic layers over anhydrous sodium sulfate (NazS0Oa), filter, and
concentrate in vacuo to yield the crude mesylate.

o Epoxidation:
o Dissolve the crude mesylate in methanol (MeOH).

o Add potassium carbonate (K2COs, 2.0 equiv.) and stir the mixture at room temperature for
6 hours.

o Remove the solvent under reduced pressure.

o Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl
acetate.

o Combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate.

o Purify by flash chromatography to yield the desired epoxide intermediate.

Application 2: Synthesis of Cytotoxic 6-Aza-
Angucyclinones

3,4-o-Isopropylidene-shikimic acid serves as a chiral diene precursor for the asymmetric
synthesis of complex heterocyclic scaffolds. Its derivative can be used in hetero-Diels-Alder
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reactions to construct aza-angucyclinone analogues, a class of compounds investigated for
their cytotoxic activity against cancer cell lines.[9]

Synthetic Workflow and Key Transformations

The core of this application is a hetero-Diels-Alder cycloaddition between an azadiene, derived
from the protected shikimic acid, and various naphthoquinones. This reaction constructs the
tetracyclic core of the aza-angucyclinone in a stereocontrolled manner.

Synthetic Pathway
Dienophile
(Naphthoquinone)

Azadiene (13)

DIBAL-H

Oxidation &
Reduction C

Allylic Alcohol (11)

X Aromatization/
Methyl 3,4-O-Isopropylidene Hetero-Diels-Alder Rearrangement 6-Aza-Angucyclinone
" Cycloadduct Analogue
Shikimate

Click to download full resolution via product page

Caption: Synthesis of Aza-Angucyclinones via Diels-Alder reaction.

Quantitative Data for Key Synthetic Steps

The yields for the key transformations demonstrate the efficiency of this synthetic strategy.[9]

. Starting Reagents/Con .
Reaction Step . . Product Yield (%)
Material ditions
Methyl 3,4-O-
) isopropylidene DIBAL-H, Allylic Alcohol
Ester Reduction o 92%
shikimate Toluene, -78 °C (12)
derivative (10)
Azadiene (13) + 6-Aza-
Diels-Alder ) ]
] various Toluene, reflux Angucyclinone 45-85%
Reaction ] o
naphthoquinones derivatives
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Experimental Protocol: Hetero-Diels-Alder Reaction

This protocol describes the key cycloaddition step for the synthesis of the 6-aza-angucyclinone
core.[9]

o Preparation of the Azadiene (13):

o The allylic alcohol (11) is first oxidized to the corresponding aldehyde using manganese
dioxide (MnOz2) in DCM.

o The resulting aldehyde is then condensed with an appropriate amine (e.g., p-anisidine) in
the presence of a dehydrating agent like magnesium sulfate (MgSQOa) to form the azadiene
precursor.

 [4+2] Cycloaddition:

o Dissolve the azadiene (13, 1 equiv.) and the desired naphthoquinone dienophile (1.2
equiv.) in anhydrous toluene.

o Heat the mixture to reflux and monitor the reaction by TLC until the starting material is
consumed (typically 12-24 hours).

o Cool the reaction mixture to room temperature and concentrate under reduced pressure.

o Purify the crude residue by column chromatography (silica gel, gradient elution with
hexane/ethyl acetate) to isolate the target 6-aza-angucyclinone product.

Conclusion:

3,4-o-Isopropylidene-shikimic acid is a powerful and versatile chiral building block in modern
asymmetric synthesis. Its utility is exemplified by its crucial role in the scalable synthesis of the
life-saving drug oseltamivir and its application in constructing complex cytotoxic molecules
through elegant cycloaddition strategies. The isopropylidene protecting group provides a robust
method for directing reactivity, allowing chemists to harness the inherent chirality of natural
shikimic acid to achieve high levels of stereocontrol in the synthesis of valuable and complex
molecular architectures. Future applications will undoubtedly continue to leverage this
accessible chiral synthon for the development of novel therapeutics and other fine chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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